Lipophilicity-Driven Differentiation: LogP Comparison with N-Methyl and N,N-Diethyl Analogs
6-Chloro-N-ethylpyridazin-3-amine (XLogP3-AA = 1.5) occupies a lipophilicity window between the N-methyl analog (calculated XLogP3-AA ≈ 1.0) and the N,N-diethyl analog (calculated XLogP3-AA ≈ 2.2) [1][2]. This ~0.5 logP increment over the N-methyl compound translates to a roughly 3-fold increase in calculated octanol-water partition coefficient, which is sufficient to alter membrane permeability and metabolic clearance while avoiding the excessive lipophilicity of the N,N-diethyl derivative that often leads to higher hERG binding and faster oxidative dealkylation [3].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 (6-chloro-N-ethylpyridazin-3-amine) |
| Comparator Or Baseline | N-methyl analog: ~1.0; N,N-diethyl analog: ~2.2 |
| Quantified Difference | ΔlogP = +0.5 vs. N-methyl; ΔlogP = -0.7 vs. N,N-diethyl |
| Conditions | Calculated using XLogP3 algorithm (PubChem) – not an experimental logD measurement. |
Why This Matters
Selecting the N-ethyl intermediate provides a Goldilocks lipophilicity profile for CNS or oral drug programs where balanced permeability and metabolic stability are critical.
- [1] PubChem. 6-Chloro-N-ethylpyridazin-3-amine – Computed Properties (XLogP3-AA = 1.5). CID 12446653. View Source
- [2] PubChem. 6-Chloro-N-methylpyridazin-3-amine (CID 354915) and 6-Chloro-N,N-diethylpyridazin-3-amine (CID 14357962) – computed XLogP3-AA values. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. (General reference for logP impact on ADME). View Source
